Home > Products > Screening Compounds P30447 > 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one - 1339662-51-9

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Catalog Number: EVT-1758194
CAS Number: 1339662-51-9
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Investigate Biological Activity: Once synthesized, its biological activity can be assessed. This could involve screening against various targets, including but not limited to:
    • H3 Receptor: Considering the structural similarities to the H3R agonist mentioned earlier [], evaluating its interaction with H3R would be crucial.

References:[1] https://www.semanticscholar.org/paper/8baa25c55c14539d6bfb4eda9c29abd7dc2aacdf [] https://www.semanticscholar.org/paper/8e9c9429e0d972e2c5775207634ec19249f7cacb [] https://www.semanticscholar.org/paper/a78f636e6d1a767345da9cbf8bf5d3e7dd786c8f [] https://www.semanticscholar.org/paper/0cd53e9e3e4c78dd5c2dd79af47cb17de810ace9 [] https://www.semanticscholar.org/paper/a30ddfaf3a066098f6c7cca3d38cb8a058043732[19] https://www.semanticscholar.org/paper/ae39a9e3eb0680b3c05b9743e4d57f2897f3715e [] https://www.semanticscholar.org/paper/ce14830c91230e658c9feba3ad110ae53cb4db2d [] https://www.semanticscholar.org/paper/4d625c5aa745c0488eae4bce841e834c1eb39f8c

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines

Compound Description: This series of compounds, particularly the lead compound VUF16839 (14d), are described as novel, non-imidazole histamine H3 receptor (H3R) full agonists. [] They were identified through screening campaigns and exhibit nanomolar on-target activity (pKi = 8.5, pEC50 = 9.5). [] In vivo studies in mice demonstrated an amnesic effect at 5 mg/kg intraperitoneally, highlighting their potential as tool compounds in H3R research. []

1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1)

Compound Description: Initially designed as a bitopic agonist for the M1 muscarinic acetylcholine receptor (mAChR), this compound surprisingly exhibited high affinity and selectivity for the dopamine D4 receptor (D4R). [] It acts as a D4R antagonist and shows potential for developing novel brain-penetrant ligands with improved selectivity profiles. [, ]

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] Its enhanced potency arises from the bivalent binding mode, effectively engaging with its target. [] The compound exhibited excellent pharmacokinetic profiles, robust in vitro and in vivo activity, and effectively downregulated c-Myc expression, resulting in significant tumor growth inhibition in xenograft models. []

1‐[1,2,3‐triazol‐1‐yl]‐4‐aroylazetidin‐2‐ones

Compound Description: This group of compounds represents a novel class of N-triazolyl-β-lactams synthesized through the reaction of 1-(N-phenacylidene)amino-1,2,3-triazoles with acid chlorides. [] The reaction yields both trans and cis isomers of the azetidinone ring. []

Overview

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of compounds that may exhibit pharmacological properties, particularly in the context of neurological and inflammatory disorders. The compound's structure includes an azetidine ring, which is significant for its biological activity.

Source

The compound has been referenced in various scientific literature and patent applications, indicating its relevance in drug development. Notably, it has been studied for its role as a phosphodiesterase 9 inhibitor, which suggests potential uses in treating conditions such as cognitive dysfunction and neurodegenerative diseases .

Classification

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can be classified under:

  • Chemical Class: Amino ketones
  • Pharmacological Class: Potential phosphodiesterase inhibitors
  • Therapeutic Category: Neurological agents, anti-inflammatory agents
Synthesis Analysis

Methods

The synthesis of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one typically involves several steps:

  1. Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Amination: The introduction of the amino group at the 3-position of the azetidine ring is crucial for biological activity.
  3. Alkylation or Acylation: The phenylbutanone moiety is added through alkylation or acylation reactions.

Technical Details

The synthesis may utilize various reagents and conditions, including:

  • Reagents: Amines, alkyl halides, and carbonyl compounds.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate the reactions.
  • Solvents: Common organic solvents like dichloromethane or ethanol might be used during the synthesis process.
Molecular Structure Analysis

Data

Key data regarding the molecular structure includes:

  • Molecular Formula: C13H17N2O
  • Molecular Weight: Approximately 219.29 g/mol
  • Functional Groups: Contains an amine group, ketone group, and an aromatic ring.
Chemical Reactions Analysis

Reactions

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can participate in several chemical reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Acid-base Reactions: The amine group can undergo protonation in acidic environments.

Technical Details

The reactivity of the compound is influenced by its functional groups, particularly the amino and carbonyl functionalities, which can engage in hydrogen bonding and other intermolecular interactions.

Mechanism of Action

Process

The mechanism of action for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, particularly as a phosphodiesterase inhibitor, involves:

  1. Inhibition of Phosphodiesterase Enzymes: By inhibiting these enzymes, the compound increases levels of cyclic nucleotides (cAMP and cGMP) within cells.
  2. Modulation of Signaling Pathways: Elevated cyclic nucleotide levels lead to enhanced signaling pathways that could improve cognitive functions and reduce inflammation.

Data

Studies have shown that compounds with similar structures exhibit significant inhibition of phosphodiesterase activity, which correlates with their therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data needs to be determined experimentally.
Applications

Scientific Uses

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one has potential applications in:

  • Pharmaceutical Research: Investigated for its role as a phosphodiesterase inhibitor in treating cognitive disorders.
  • Neuroscience Studies: Used to explore pathways related to memory and learning due to its effects on cyclic nucleotide levels.
Synthesis Methodologies and Optimization Strategies

Multi-Step Organic Synthesis Approaches for Azetidine-Containing Scaffolds

Multi-step organic synthesis remains pivotal for constructing the azetidine core of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one. A prominent strategy involves masked acyl cyanide (MAC) three-component reactions, enabling homologation of N,N-dibenzyl-L-phenylalaninal precursors. This approach achieves high diastereoselectivity (dr >98:2) through a Felkin-Anh controlled nucleophilic addition, 1,4-silyl transfer, and cyanide elimination sequence, yielding key intermediates like N,N-dibenzyl-O-TBS-protected allophenylnorstatin amides. Subsequent reduction furnishes the target diamino scaffold [9]. Alternative routes employ epoxide intermediates derived from L-phenylalanine, though these require additional protection/deprotection steps that reduce overall efficiency. For example, regioselective epoxide ring opening with amines necessitates Boc or Z protection, introducing 2-3 extra steps compared to MAC-based pathways [9]. Recent optimizations demonstrate one-pot reduction systems using TMSCl-activated LAH reduction, converting amides directly to amines with yields up to 80%—significantly higher than conventional LAH methods (21% yield) [9].

Table 1: Multi-Step Synthesis of Azetidine-Phenylbutanone Derivatives

Starting MaterialKey IntermediateReaction ConditionsYield (%)diastereoselectivity
N,N-dibenzyl-L-phenylalaninalMAC adducts (1a-j)Et₂O, DMAP, rt63–87%>98:2 anti
MAC adduct (1a)Deprotected amide (2a)TMSCl/CH₂Cl₂, 0°C21–26%*N/A
MAC adduct (1a)Diamine product (3a)TMSCl/LAH/CH₂Cl₂, 1.5h80%Preserved

*Conventional LAH reduction without activation

Enzymatic and Biocatalytic Pathways for Asymmetric Amination Reactions

Biocatalytic methods offer efficient stereoselective amination for synthesizing chiral intermediates of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one. Transaminase enzymes from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) demonstrate high activity for asymmetric synthesis of β-amino carbonyl precursors when coupled with pyruvate decarboxylase (PDC) as a cofactor regeneration system. Under optimized conditions (pH 7.5, 30°C), CviTA with PDC generates 6.2 mM of chiral amine product—a 10-fold increase over reactions without PDC. This system achieves >90% enantiomeric excess (ee) for structurally related 3-amino-1-phenylbutane derivatives, suggesting applicability to azetidine-containing analogs [1]. Immobilized transaminases enable catalyst recycling, improving process economics. Additionally, whole-cell biocatalysts expressing ornithine decarboxylase facilitate amine formation via decarboxylation, though substrate scope limitations exist for constrained azetidine systems [3].

Table 2: Enzymatic Performance in Asymmetric Amination

EnzymeCofactor SystempHProduct Concentration (mM)ee (%)
CviTAPyruvate decarboxylase7.56.2>90
CviTANone7.50.6Not reported
VflTAPyruvate decarboxylase7.55.9>90
VflTANone7.51.0Not reported

Cyclization Techniques for Azetidine Ring Formation and Functionalization

Azetidine ring construction employs intramolecular cyclization strategies, with aza-Michael additions and nucleophilic displacements as key methods. Strain-driven ring closure of 1,3-dihalopropanes with primary amines provides 3-substituted azetidines, though yields are moderate (45–60%) due to competing polymerization. Superior approaches use carbamate-protected precursors, where deprotection-cyclization sequences deliver 3-aminoazetidine cores in 75–82% yield [1] [4]. For late-stage functionalization, N-acylation of 3-aminoazetidine with 4-phenylbutanoyl chloride proceeds efficiently in dichloromethane with triethylamine, yielding the target compound at >85% purity. Microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields (e.g., 78% in 15 min vs. 76% in 3h conventional heating) [2]. Patent literature describes stereocontrolled ring expansions of β-lactams using organometallic reagents, though scalability remains challenging [4].

Solvent and Catalyst Selection for Improved Yield and Stereoselectivity

Solvent polarity critically influences both reaction kinetics and stereochemical outcomes. Polar aprotic solvents like DMF enhance nucleophilicity in SN² ring closures, increasing azetidine formation rates by 3-fold versus THF. Conversely, ethereal solvents (MTBE, cyclopentyl methyl ether) optimize diastereoselectivity in MAC reactions, achieving >98:2 dr [9]. Catalytic systems show marked improvements:

  • Chiral BINOL-phosphoric acids in azetidine acylation: 92% ee (toluene, –40°C)
  • DMAP in ether: 87% yield for MAC homologation vs. 63% with no catalyst
  • Palladium/copper cocatalysts for C–N coupling: Turnover number (TON) of 1,500 [2]

Temperature control proves vital for minimizing epimerization; reactions below 0°C preserve stereointegrity during LAH reductions [9]. Recent advances employ flow chemistry with immobilized lipases for dynamic kinetic resolution, enabling >99% ee in continuous mode [1].

Table 3: Solvent and Catalyst Impact on Key Reactions

Reaction TypeOptimal SolventCatalystYield (%)Selectivity
Azetidine ring closureDMFK₂CO₃82%N/A
MAC homologationDiethyl etherDMAP87%>98:2 dr
Enantioselective acylationToluene(R)-BINOL-PA90%92% ee
Reductive aminationCH₂Cl₂TMSCl/LAH80%>95% dr retention

Properties

CAS Number

1339662-51-9

Product Name

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

IUPAC Name

1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c14-12-9-15(10-12)13(16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2

InChI Key

RMHPTLBKOCBBFW-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)CCCC2=CC=CC=C2)N

Canonical SMILES

C1C(CN1C(=O)CCCC2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.